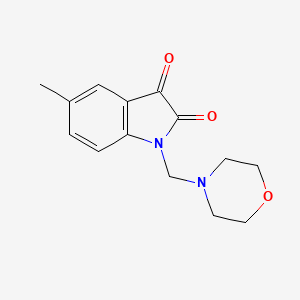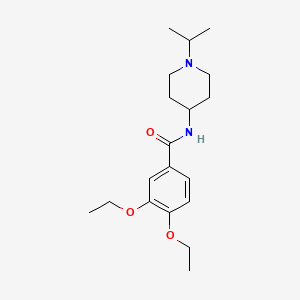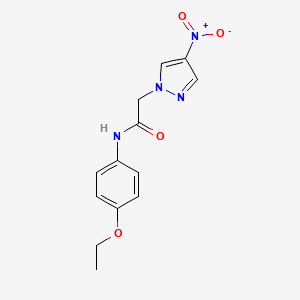
5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione, also known as MMID, is a chemical compound with potential applications in scientific research. MMID is a derivative of thalidomide, a medication that was originally used as a sedative but was later withdrawn from the market due to its teratogenic effects. MMID has been studied for its potential as an immunomodulatory agent and for its ability to inhibit angiogenesis.
Mécanisme D'action
The mechanism of action of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione is not fully understood, but it is believed to involve the modulation of cytokine production and the inhibition of angiogenesis. Cytokines are signaling molecules that play a key role in the immune response. Inhibition of angiogenesis is thought to be mediated by the downregulation of vascular endothelial growth factor (VEGF), a protein that promotes the formation of new blood vessels.
Biochemical and Physiological Effects
Studies have shown that 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione can modulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). TNF-α is a pro-inflammatory cytokine that is involved in the immune response, while IL-6 is a cytokine that plays a role in the regulation of the immune system and inflammation. 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione has also been shown to inhibit angiogenesis in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione is that it is a relatively simple compound to synthesize. It also has potential applications in the study of immunology and cancer biology. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for the study of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione. One area of interest is the development of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione as a treatment for autoimmune diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione and its potential applications in cancer therapy.
Méthodes De Synthèse
The synthesis of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione involves the reaction of thalidomide with 4-morpholinylmethylamine and methyl iodide. The resulting product is a yellow solid that can be purified by recrystallization.
Applications De Recherche Scientifique
5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione has been studied for its potential as an immunomodulatory agent and for its ability to inhibit angiogenesis. Immunomodulatory agents are substances that can modify the immune response, either by enhancing or suppressing it. Inhibition of angiogenesis, the process by which new blood vessels are formed, is a promising approach for the treatment of cancer.
Propriétés
IUPAC Name |
5-methyl-1-(morpholin-4-ylmethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-2-3-12-11(8-10)13(17)14(18)16(12)9-15-4-6-19-7-5-15/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPJNWKQMVBCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(morpholin-4-ylmethyl)indole-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[amino(imino)methyl]amino}ethyl)-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide sulfate (2:1)](/img/structure/B5141751.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141754.png)
![5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5141757.png)
![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)

![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141780.png)
![ethyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B5141783.png)
![ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5141792.png)
![2-[(1-heptyl-1H-benzimidazol-2-yl)amino]ethanol hydrobromide](/img/structure/B5141795.png)

![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)
![3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5141830.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)